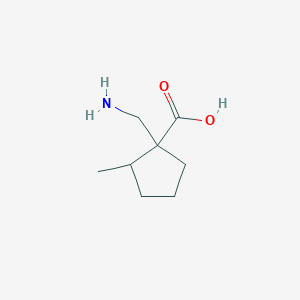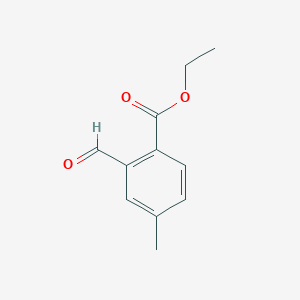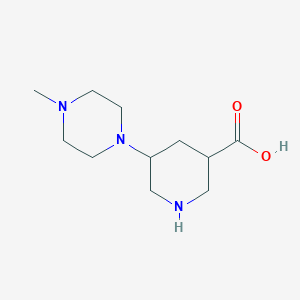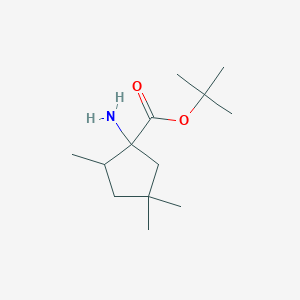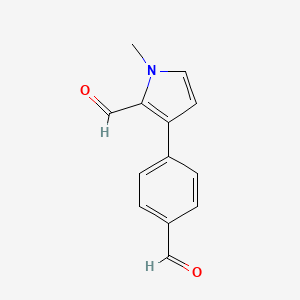
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol is a complex organic compound that features a piperidine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 1-ethylpiperidine with 1-methyl-1H-pyrazole-5-carbaldehyde under reductive conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydrogen atoms on the piperidine or pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are halogenated derivatives of the original compound.
Scientific Research Applications
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine and pyrazole derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can engage in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound features a similar pyrazole ring but with a piperazine instead of a piperidine ring.
(3-Methyl-1H-pyrazol-5-yl)methanol: This compound lacks the piperidine ring but retains the pyrazole and hydroxyl groups.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Similar to the first compound but with a different substitution pattern on the pyrazole ring.
Uniqueness
(1-Ethylpiperidin-3-yl)(1-methyl-1H-pyrazol-5-yl)methanol is unique due to the presence of both the piperidine and pyrazole rings, which confer distinct chemical and biological properties. The combination of these two rings allows for a wide range of interactions with molecular targets, making it a versatile compound in various applications.
Properties
Molecular Formula |
C12H21N3O |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl)-(2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C12H21N3O/c1-3-15-8-4-5-10(9-15)12(16)11-6-7-13-14(11)2/h6-7,10,12,16H,3-5,8-9H2,1-2H3 |
InChI Key |
ZBCZQQRNLQOFLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)C(C2=CC=NN2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


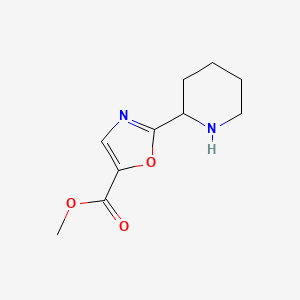
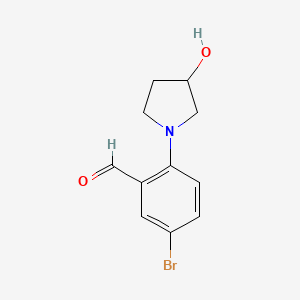
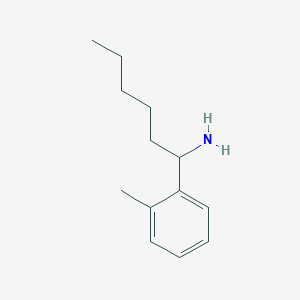
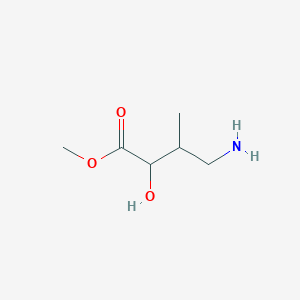
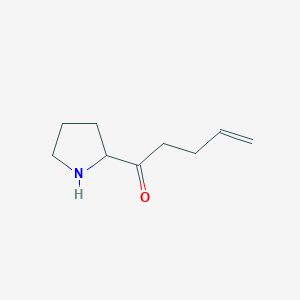
![2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13222221.png)
